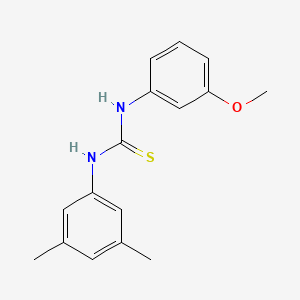
2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine
Descripción general
Descripción
2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine, also known as DMNP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMNP belongs to the class of Schiff bases, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine is not well understood, but it is believed to act by inhibiting the growth of bacterial and fungal cells by interfering with their metabolic pathways. 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine has also been shown to induce apoptosis in cancer cells, including human breast cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine is its diverse biological activities, which make it a promising candidate for various applications. 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine is its potential toxicity, which needs to be carefully evaluated before using it in biological assays.
Direcciones Futuras
There are several future directions for 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine research. One area of interest is the development of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine-based fluorescent probes for detecting metal ions in biological samples. Another area of research is the investigation of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine as a potential anticancer agent. Furthermore, 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine can be used as a ligand in coordination chemistry and as a catalyst in organic synthesis. Therefore, the synthesis and characterization of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine metal complexes and their catalytic activities can be explored. Finally, the toxicity of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine needs to be further evaluated to ensure its safety for use in biological assays.
Conclusion
In conclusion, 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine exhibits potent antibacterial, antifungal, and antitumor activities and has been investigated for its potential use as a fluorescent probe, a ligand in coordination chemistry, and a catalyst in organic synthesis. The future directions for 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine research include the development of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine-based fluorescent probes, the investigation of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine as a potential anticancer agent, and the synthesis and characterization of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine metal complexes.
Métodos De Síntesis
2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine can be synthesized using various methods, including the condensation reaction between 2,6-dimethylpiperidine-1-carboxaldehyde and 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine has been shown to exhibit potent antibacterial, antifungal, and antitumor activities. 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine has been used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Propiedades
IUPAC Name |
(E)-N-(2,6-dimethylpiperidin-1-yl)-1-(3-nitrophenyl)methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-11-5-3-6-12(2)16(11)15-10-13-7-4-8-14(9-13)17(18)19/h4,7-12H,3,5-6H2,1-2H3/b15-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXGNZRDKIFFIC-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1N=CC2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(N1/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202159 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-dimethyl-N-[(E)-(3-nitrophenyl)methylidene]piperidin-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-4-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5741606.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5741612.png)

![2-chloro-5-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5741618.png)

![N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5741628.png)
![4-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5741635.png)
![4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5741650.png)

![5-bromo-2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5741662.png)
![1-{[benzyl(phenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5741668.png)
![3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5741676.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B5741691.png)